Superior ADME Profile vs. Mono-Fluorinated Indazole-5-Carboxylic Acids
Computational predictions and structural analysis indicate that the 4,6-difluoro pattern significantly improves metabolic stability and lipophilicity compared to non-fluorinated and mono-fluorinated analogs . The dual fluorination at the 4- and 6-positions is a recognized strategy to block oxidative metabolism at these vulnerable sites on the indazole ring [1]. This is corroborated by the compound's favorable predicted ADME profile, including a high GI Absorption score and a lack of predicted inhibition against key CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .
| Evidence Dimension | ADME Profile and Metabolic Stability |
|---|---|
| Target Compound Data | High GI Absorption; No predicted CYP inhibition; Consensus LogP 1.67; Molar Refractivity 47.87; Bioavailability Score 0.56; XLogP3 1.3; Acid pKa ~2.0 (predicted). [2] |
| Comparator Or Baseline | 1-methyl-1H-indazole-5-carboxylic acid: Molar Refractivity 58.5453; Acid pKa 3.95; LogP 1.0776; TPSA 55.12 Ų [2]. 4-fluoro-1-methyl-1H-indazole-5-carboxylic acid: Intermediate properties . |
| Quantified Difference | Lower molar refractivity and pKa, and higher lipophilicity (LogP) for the target compound, indicating distinct physicochemical and pharmacokinetic properties. The absence of predicted CYP inhibition is a key advantage for multi-drug discovery programs. |
| Conditions | Computational predictions via consensus models (e.g., XLogP3, iLOGP, SwissADME). |
Why This Matters
These predicted properties make the compound a more attractive starting point for lead optimization, reducing the need for later-stage structural modifications to fix ADME liabilities common to non-fluorinated analogs.
- [1] Kuujia. (n.d.). Cas no 1197193-24-0 (3-Amino-4,6-difluoro-1H-indazole). View Source
- [2] Chembase. (n.d.). 1-methyl-1H-indazole-5-carboxylic acid Properties. View Source
